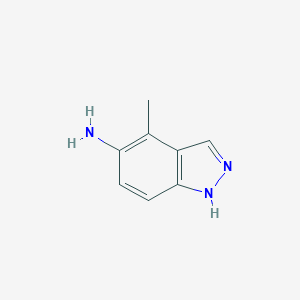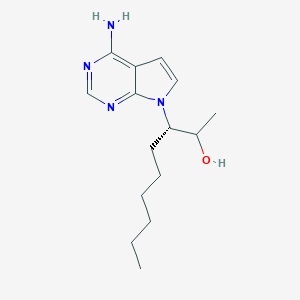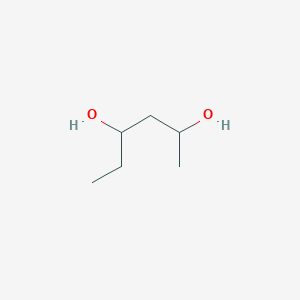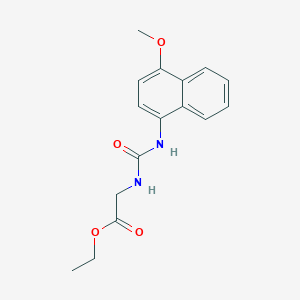
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester, also known as MNI-caged ATP, is a synthetic compound used in scientific research for its ability to release ATP when exposed to light. This allows researchers to study the effects of ATP on biological systems with precise temporal and spatial control.
科学研究应用
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is used in a variety of scientific research applications, including the study of ATP-dependent processes such as muscle contraction, neurotransmitter release, and ion channel activation. It is also used in the study of ATP-dependent signaling pathways and the regulation of cellular metabolism.
作用机制
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP releases ATP when exposed to light, specifically at a wavelength of 365 nm. This is due to the cleavage of the caging group, which allows ATP to be released and interact with biological systems. The release of ATP can be controlled in both time and space, allowing researchers to study the effects of ATP on specific biological processes.
生化和生理效应
The effects of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP on biological systems are largely dependent on the specific system being studied. However, it has been shown to activate ATP-dependent processes such as muscle contraction and ion channel activation. It has also been used to study the regulation of cellular metabolism and ATP-dependent signaling pathways.
实验室实验的优点和局限性
One of the main advantages of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is its ability to release ATP with precise temporal and spatial control. This allows researchers to study the effects of ATP on specific biological processes in a controlled manner. However, the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP can be limited by its phototoxicity, which can damage biological systems if exposed to light for too long. It is also relatively expensive compared to other ATP analogs.
未来方向
There are several future directions for the use of 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP in scientific research. One potential application is in the study of ATP-dependent processes in vivo, which would require the development of methods for delivering 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP to specific tissues or cells. Another potential direction is the development of new caged compounds that can release other molecules with precise temporal and spatial control. Overall, the use of caged compounds in scientific research is a promising area of study with many potential applications.
Conclusion:
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is a synthetic compound with many potential applications in scientific research. Its ability to release ATP with precise temporal and spatial control allows researchers to study the effects of ATP on specific biological processes. While there are limitations to its use, the development of new caged compounds and methods for in vivo delivery could expand its applications in the future.
合成方法
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP is synthesized through a multi-step process that involves the reaction of 4-methoxy-1-naphthol with ethyl bromoacetate to form 4-methoxy-1-naphthyl ethyl ether. This is then reacted with phosgene to form 4-methoxy-1-naphthyl chloroformate, which is then reacted with hydantoin to form 5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester ATP.
属性
CAS 编号 |
101516-97-6 |
|---|---|
产品名称 |
5-(4-Methoxy-1-naphthyl)hydantoic acid ethyl ester |
分子式 |
C16H18N2O4 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
InChI |
InChI=1S/C16H18N2O4/c1-3-22-15(19)10-17-16(20)18-13-8-9-14(21-2)12-7-5-4-6-11(12)13/h4-9H,3,10H2,1-2H3,(H2,17,18,20) |
InChI 键 |
VIXFGFBLLFBNRO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
规范 SMILES |
CCOC(=O)CNC(=O)NC1=CC=C(C2=CC=CC=C21)OC |
其他 CAS 编号 |
101516-97-6 |
同义词 |
ethyl 2-[(4-methoxynaphthalen-1-yl)carbamoylamino]acetate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



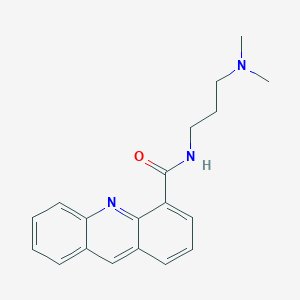
![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)
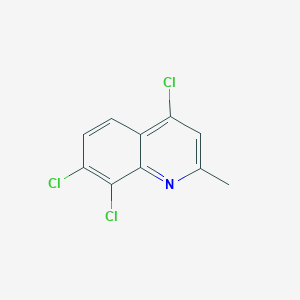
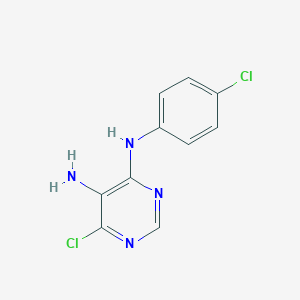
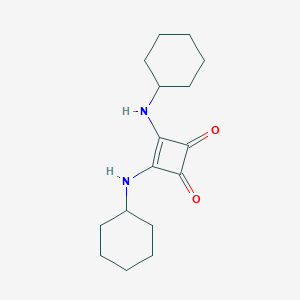
![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)
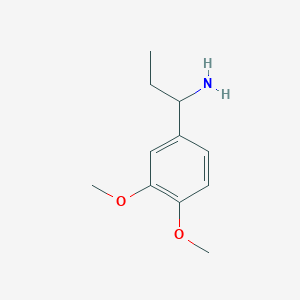
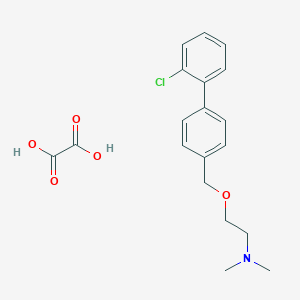
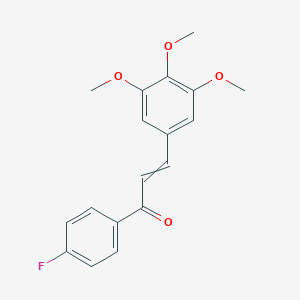
![3-[1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]-3-formyl-4H-pyridin-4-yl]-2-oxopropanoic acid](/img/structure/B33548.png)
